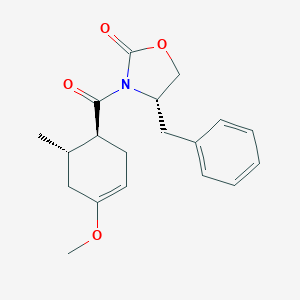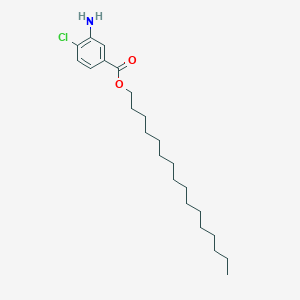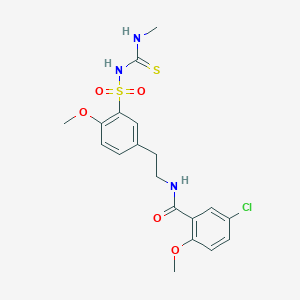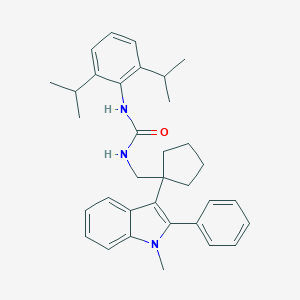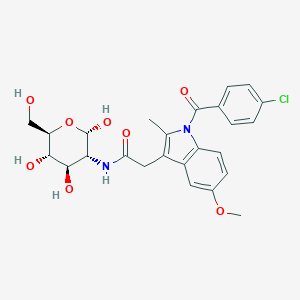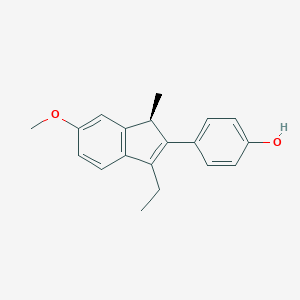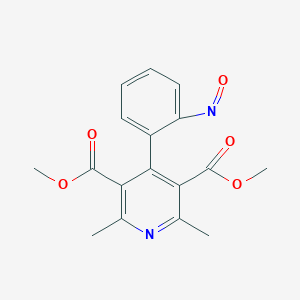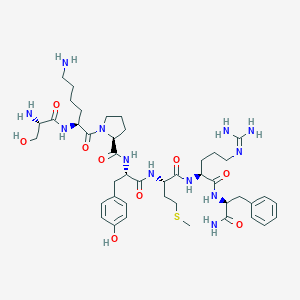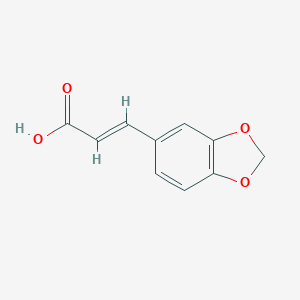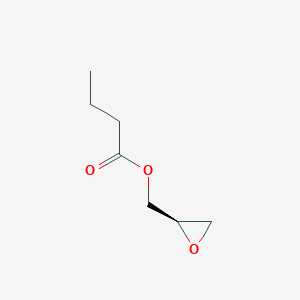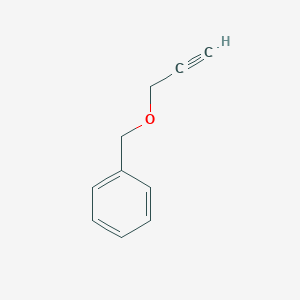
Benzyl propargyl ether
Übersicht
Beschreibung
Benzyl propargyl ether, also known as (prop-2-yn-1-yloxy)methylbenzene, is an organic compound with the molecular formula C10H10O. It is a clear, colorless to light yellow liquid that is used in various chemical syntheses. This compound is notable for its propargyl group, which is a versatile moiety in organic chemistry, allowing for a wide range of chemical reactions and applications .
Wissenschaftliche Forschungsanwendungen
Benzyl propargyl ether is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving propargyl groups.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of substituted carbocyclic aromatic compounds.
Wirkmechanismus
Target of Action
Benzyl propargyl ether is a propargyl derivative It is used in the synthesis of substituted carbocyclic aromatic compounds and pharmaceutical compounds , suggesting that its targets could be enzymes or receptors involved in these biochemical pathways.
Mode of Action
It’s known that benzyl ethers can be generated using the williamson ether synthesis . This process involves the initial deprotonation of the alcohol and subsequent reaction with benzyl bromide . The compound may interact with its targets through similar chemical reactions, leading to changes in the target molecules.
Biochemical Pathways
This compound is involved in the synthesis of substituted carbocyclic aromatic compounds and pharmaceutical compounds The synthesis process typically involves reactions such as deprotonation, substitution, and protection/deprotection of functional groups .
Pharmacokinetics
It’s known to be soluble in chloroform , which suggests that it may have good bioavailability due to its solubility in organic solvents.
Result of Action
Its use in the synthesis of substituted carbocyclic aromatic compounds and pharmaceutical compounds suggests that it may contribute to the formation of these complex structures, potentially leading to various biological effects depending on the specific compounds synthesized.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability under recommended storage conditions suggests that it may be sensitive to factors such as temperature and exposure to oxidizing agents . Furthermore, its solubility in chloroform indicates that its action and efficacy may be influenced by the solvent environment.
Safety and Hazards
Benzyl propargyl ether is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl propargyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of benzyl alcohol with propargyl bromide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired ether product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as zinc triflate may also be employed to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl propargyl ether undergoes various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated ethers.
Substitution: Nucleophilic substitution reactions can occur at the propargyl position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Lewis acids such as aluminum triflate or gallium triflate.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzyl alcohol derivatives.
Reduction: Formation of benzyl ethers.
Substitution: Formation of various substituted propargyl ethers.
Vergleich Mit ähnlichen Verbindungen
Benzyl ether: Similar in structure but lacks the propargyl group.
Propargyl alcohol: Contains the propargyl group but lacks the benzyl moiety.
Benzyl chloride: Similar benzyl structure but with a chloride substituent instead of the propargyl group.
Uniqueness: Benzyl propargyl ether is unique due to the presence of both the benzyl and propargyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to compounds with only one of these groups .
Eigenschaften
IUPAC Name |
prop-2-ynoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQVEXAFKDWGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426059 | |
| Record name | Benzyl propargyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4039-82-1 | |
| Record name | Benzyl propargyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(prop-2-yn-1-yloxy)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
